

3-bromo-4-nitro-1H-indazole chemical properties

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Compound of Interest

Compound Name: 3-bromo-4-nitro-1H-indazole

Cat. No.: B1268601

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An In-depth Technical Guide to 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-bromo-4-nitro-1H-indazole**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

3-bromo-4-nitro-1H-indazole is a heterocyclic aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1] Its chemical structure, featuring both a bromine atom and a nitro group on the indazole scaffold, makes it a versatile building block for developing novel, biologically active compounds.^[1]

Physicochemical Data

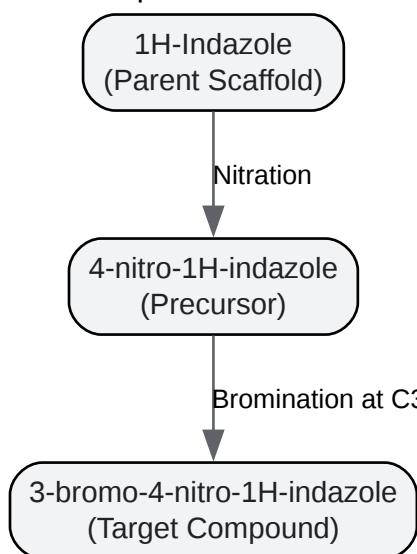
The fundamental physical and chemical properties of **3-bromo-4-nitro-1H-indazole** are summarized below.

Property	Value	Source
CAS Number	74209-17-9	[1][2][3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1][2][3]
Molecular Weight	242.03 g/mol	[1][2][3]
Appearance	Pale yellow solid	[1]
Melting Point	207-210 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and methanol.	[1]
Purity (Typical)	≥ 98%	[1]

Structural Information

The diagram below illustrates the relationship between the parent indazole structure and the specific substitution pattern of **3-bromo-4-nitro-1H-indazole**.

Structural Relationship of 3-bromo-4-nitro-1H-indazole



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Caption: Logical flow from the parent indazole scaffold to the target compound.

Synthesis and Experimental Protocols

The primary method for synthesizing **3-bromo-4-nitro-1H-indazole** involves the bromination of a precursor, 4-nitro-1H-indazole.^[4]

Synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole

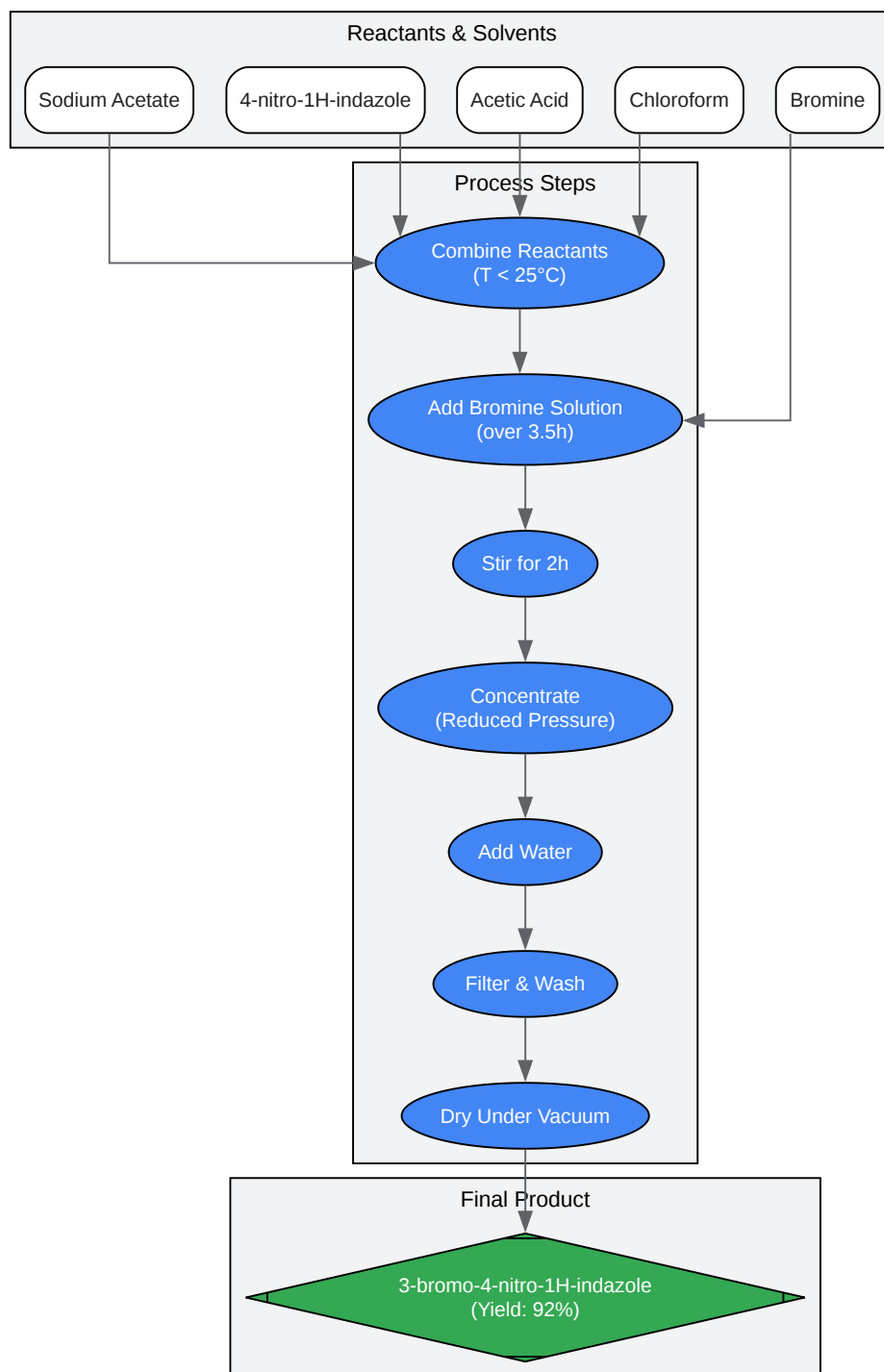
This procedure details the bromination of 4-nitro-1H-indazole to yield the target compound with high efficiency.^[4]

Experimental Protocol:

- **Reaction Setup:** To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.^[4]
- **Bromine Addition:** Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution to the reaction mixture dropwise over a period of 3.5 hours. It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.^[4]
- **Reaction Progression:** After the addition is complete, stir the reaction mixture for an additional two hours at the same temperature.^[4]
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the solvents. Add 500 mL of water to the resulting solids.^[4]
- **Isolation and Purification:** Collect the solids by filtration, wash them with 500 mL of water, and dry the product under vacuum.^[4]
- **Yield:** This process typically yields approximately 68 g (92%) of **3-bromo-4-nitro-1H-indazole**.^[4]

The workflow for this synthesis is visualized in the diagram below.

Synthesis Workflow for 3-bromo-4-nitro-1H-indazole

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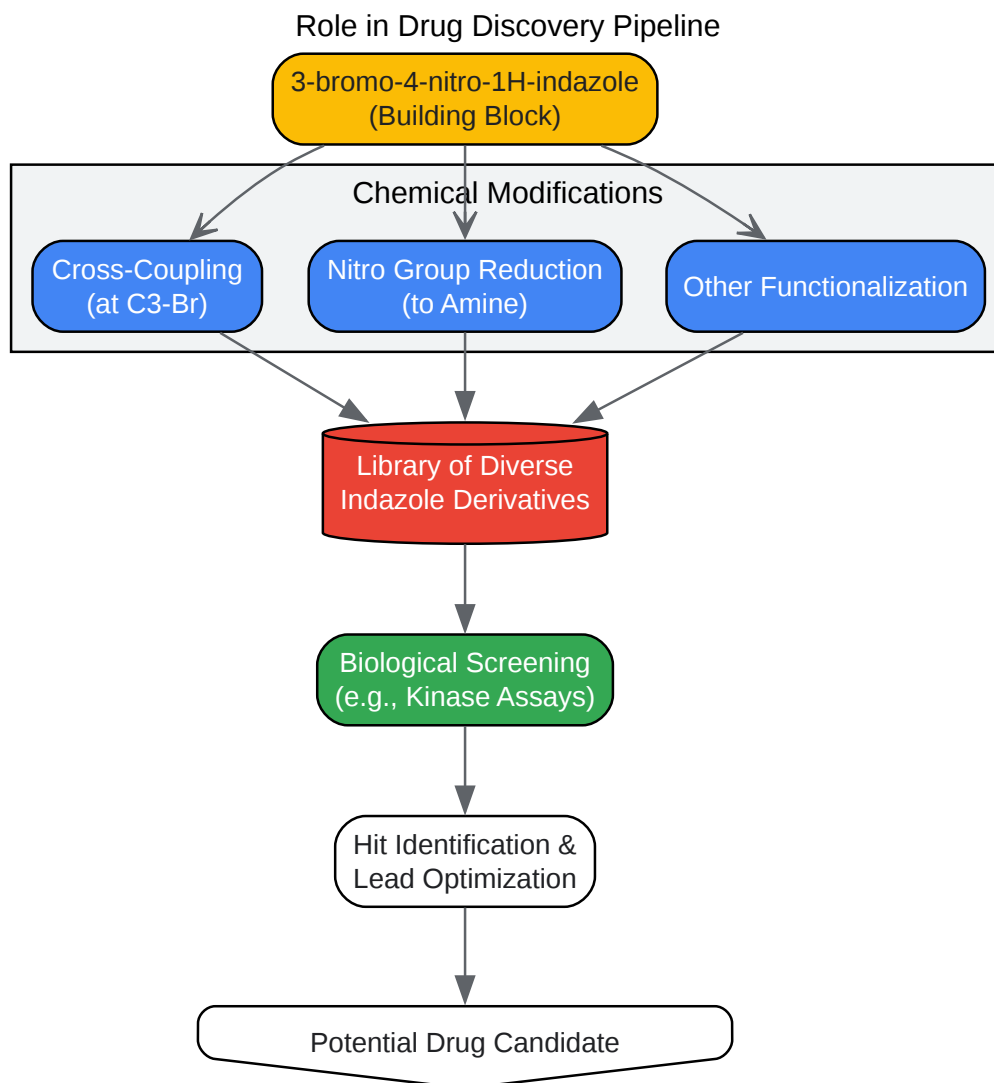
Caption: Step-by-step experimental workflow for the synthesis of **3-bromo-4-nitro-1H-indazole**.

Reactivity and Applications in Drug Discovery

The indazole scaffold is a significant structural motif in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.^[5] Nitro-substituted indazoles, in particular, have been investigated for their antiparasitic activities.^[6]

3-bromo-4-nitro-1H-indazole is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules.^[1] The bromine at the C3 position is particularly useful for introducing further structural diversity through reactions like metal-catalyzed cross-coupling.^[7] The nitro group can also be chemically modified, for example, through reduction to an amine, which opens up numerous possibilities for further functionalization.

The logical flow of its application in drug development is outlined below.



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Caption: Logical workflow illustrating the use of the title compound as an intermediate in drug discovery.

Spectral Data

While detailed spectral analyses require access to raw data, reference to spectral information is available. PubChem lists ¹³C NMR spectra data for **3-bromo-4-nitro-1H-indazole**.^[2] Various suppliers also offer access to NMR, HPLC, and LC-MS data upon request for specific batches of the compound.^[8]^[9]

Safety and Handling

3-bromo-4-nitro-1H-indazole should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place, sealed to keep away from moisture.^[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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